molecular formula C11H12F2O2 B1433466 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one CAS No. 1565091-61-3

2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one

Cat. No. B1433466
CAS RN: 1565091-61-3
M. Wt: 214.21 g/mol
InChI Key: XPFCJUAZKFMTCN-UHFFFAOYSA-N
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Description

“2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one” is a chemical compound with the molecular formula C11H12F2O2 . It has a molecular weight of 214.21 . The IUPAC name for this compound is 2,2-difluoro-1-(3-isopropoxyphenyl)ethanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12F2O2/c1-7(2)15-9-5-3-4-8(6-9)10(14)11(12)13/h3-7,11H,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 48-50°C .

Scientific Research Applications

Fluorination Techniques

2,2-Difluoro compounds are essential in fluorination techniques. For instance, substituted (difluoroiodo)arenes react with various ethylene derivatives to yield gem-difluoro compounds, demonstrating the versatility of difluoro compounds in chemical reactions (Gregorčič & Zupan, 1977).

Synthesis of Trifluoro Compounds

Trifluoro compounds, like 1,1,1-trifluoro-2,3-epoxypropane, are synthesized using difluoro compounds. This is achieved through lipase-mediated kinetic resolution, indicating the role of difluoro compounds in producing fluorinated epoxies (Shimizu, Sugiyama & Fujisawa, 1996).

Reformatsky Reactions

2,2-Difluoro-2-halo-1-furan-2-yl ethanones, closely related to the compound , are utilized in Reformatsky reactions with aldehydes to produce α,α-difluoro-β-hydroxy ketones. This highlights the compound's utility in organic synthesis (Chung, Higashiya & Welch, 2001).

Antifungal Applications

Difluoro(heteroaryl)methyl compounds, synthesized from 2,2-difluoro derivatives, show promising antifungal activities, indicating the biomedical potential of such compounds (Eto, Kaneko & Sakamoto, 2000).

Liquid Crystalline Polysiloxanes

Highly fluorinated monomers, derived from compounds like 2,2-difluoroethanol, are precursors in synthesizing side-chain liquid crystalline polysiloxanes, demonstrating their importance in polymer science (Bracon, Guittard, Givenchy & Cambon, 1999).

Kinetic Resolution in Organic Synthesis

The kinetic resolution of ethyl 2,2-difluoro-3-hydroxy-3-aryl-propionates using specific organocatalysts showcases another application of difluoro compounds in achieving stereochemical control in synthetic chemistry (Zhou, Xu & Chen, 2008).

Synthesis of Polyfluorinated Alkanes

Tetrakis(perfluoroalkyl)alkane synthesis, where the precursors include difluoro compounds, has potential in developing new materials with unique properties like low surface tension (Gambaretto et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The safety information recommends precautionary measures such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,2-difluoro-1-(3-propan-2-yloxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-7(2)15-9-5-3-4-8(6-9)10(14)11(12)13/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFCJUAZKFMTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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